molecular formula C8H14N2O2S B2628846 Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate CAS No. 40398-26-3

Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate

Cat. No. B2628846
CAS RN: 40398-26-3
M. Wt: 202.27
InChI Key: QTNVDVQOFXZZOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate is a chemical compound with the molecular formula C8H14N2O2S and a molecular weight of 202.28 . It is used for proteomics research .


Synthesis Analysis

The synthesis of carbamates like Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate involves several chemical mechanisms. One of the common methods is the reaction of carbonylimidazolide in water with a nucleophile . Another method involves the use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .


Molecular Structure Analysis

The molecular structure of Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate is represented by the formula C8H14N2O2S .


Chemical Reactions Analysis

The key reaction for the formation of carbamates like Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate is between urea and ethanol . The chemical reaction between urea and ethanol is exponentially accelerated at elevated temperatures .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate is 202.28 .

Scientific Research Applications

Carcinogenicity and Metabolic Study

Ethyl carbamate (EC), also known as urethane, is a known carcinogen in laboratory animals. A study investigated its metabolism and interaction with pyridine, revealing significant insights into its metabolic pathways and potential genotoxic mechanisms. This study contributes to understanding the carcinogenic properties and metabolic processes of substances like ethyl carbamate (Page & Carlson, 1994).

Synthesis and Chemical Applications

A research study highlighted the synthesis of multicyclic pyrrolidines through a copper(I) catalyzed photobicyclization process involving ethyl N,N-diallylcarbamates. This process is significant for creating complex pyrrolidine structures, which have various applications in chemical synthesis (Salomon et al., 1984).

Potential in Anticancer Research

Research on ethyl carbamate derivatives, specifically those involving pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, has shown potential applications in anticancer treatment. These studies contribute to the development of new anticancer agents and understanding their effects on cancer cell proliferation (Temple et al., 1983).

Biomedical Applications

A study on pyrrolidinium surfactants with a carbamate fragment showcased its potential in biomedical applications. These surfactants exhibit antimicrobial activity and could act as nanocontainers for hydrophobic substrates, indicating their utility in medical and pharmaceutical contexts (Kuznetsova et al., 2021).

Antibacterial Properties

Research on 1β-methyl-2-[5-(1,2-disubstituted ethyl)-pyrrolidin-3-ylthio]carbapenem derivatives has revealed their significant antibacterial properties. The impact of various substituents on the pyrrolidine ring was studied, contributing to the development of new antibacterial agents (Kim et al., 2006).

Safety And Hazards

Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

ethyl N-(pyrrolidine-1-carbothioyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2S/c1-2-12-8(11)9-7(13)10-5-3-4-6-10/h2-6H2,1H3,(H,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNVDVQOFXZZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate

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